Cas no 40032-80-2 (3-Bromo-4-(bromomethyl)thiophene)
3-Bromo-4-(bromomethyl)thiophene Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromo-4-(bromomethyl)thiophene
- 3-Bromo-4-(bromomethyl)thiophene 95
- 3-bromo-4-bromomethyl-thiophene
- 4-Brom-3-thenylbromid
- 3-bromo-4-bromomethylthiophene
- DTXSID20538057
- DTXCID00488844
- MFCD09817482
- 40032-80-2
- AKOS025403795
- PYHREWOWCJSFSE-UHFFFAOYSA-N
- DB-069917
- SCHEMBL660020
- AS-43037
- 3-Bromo-4-(bromomethyl)thiophene 95%
- EN300-224566
-
- MDL: MFCD09817482
- Inchi: 1S/C5H4Br2S/c6-1-4-2-8-3-5(4)7/h2-3H,1H2
- InChI Key: PYHREWOWCJSFSE-UHFFFAOYSA-N
- SMILES: BrC1=CSC=C1CBr
Computed Properties
- Exact Mass: 253.84000
- Monoisotopic Mass: 253.84005g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 76.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 28.2Ų
Experimental Properties
- PSA: 28.24000
- LogP: 3.40550
3-Bromo-4-(bromomethyl)thiophene Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Bromo-4-(bromomethyl)thiophene Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Bromo-4-(bromomethyl)thiophene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A169006841-250mg |
3-Bromo-4-(bromomethyl)thiophene |
40032-80-2 | 95% | 250mg |
$230.67 | 2023-09-02 | |
| Alichem | A169006841-1g |
3-Bromo-4-(bromomethyl)thiophene |
40032-80-2 | 95% | 1g |
$616.92 | 2023-09-02 | |
| Chemenu | CM315866-1g |
3-Bromo-4-(bromomethyl)thiophene |
40032-80-2 | 95% | 1g |
$539 | 2021-08-18 | |
| TRC | B874153-10mg |
3-Bromo-4-(bromomethyl)thiophene |
40032-80-2 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B874153-50mg |
3-Bromo-4-(bromomethyl)thiophene |
40032-80-2 | 50mg |
$ 115.00 | 2022-06-06 | ||
| TRC | B874153-100mg |
3-Bromo-4-(bromomethyl)thiophene |
40032-80-2 | 100mg |
$ 185.00 | 2022-06-06 | ||
| Matrix Scientific | 114846-1g |
3-Bromo-4-(bromomethyl)thiophene, 95% |
40032-80-2 | 95% | 1g |
$606.00 | 2023-09-05 | |
| Apollo Scientific | OR15379-250mg |
3-Bromo-4-(bromomethyl)thiophene |
40032-80-2 | 95% | 250mg |
£350.00 | 2023-09-01 | |
| Chemenu | CM315866-1g |
3-Bromo-4-(bromomethyl)thiophene |
40032-80-2 | 95% | 1g |
$539 | 2023-01-19 | |
| A2B Chem LLC | AD34199-50mg |
3-Bromo-4-(bromomethyl)thiophene |
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$115.00 | 2024-04-20 |
3-Bromo-4-(bromomethyl)thiophene Suppliers
3-Bromo-4-(bromomethyl)thiophene Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on 3-Bromo-4-(bromomethyl)thiophene
Professional Introduction to 3-Bromo-4-(bromomethyl)thiophene (CAS No. 40032-80-2)
3-Bromo-4-(bromomethyl)thiophene, with the chemical formula C₆H₃Br₂S, is a significant compound in the field of organic synthesis and pharmaceutical development. This heterocyclic aromatic compound features a thiophene core substituted with two bromine atoms and a bromomethyl group at the 4-position. Its unique structural properties make it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the pharmaceutical industry.
The< strong>CAS number 40032-80-2 uniquely identifies this compound and ensures consistency in its nomenclature across scientific literature and industrial applications. The presence of both bromine atoms and a bromomethyl group on the thiophene ring enhances its reactivity, making it a versatile building block for further functionalization. This reactivity is exploited in various synthetic pathways, enabling the construction of complex molecular architectures.
In recent years, 3-Bromo-4-(bromomethyl)thiophene has garnered attention for its role in the development of novel therapeutic agents. Thiophene derivatives are well-known for their biological activity, and modifications at specific positions on the ring can significantly alter their pharmacological properties. The bromine substituents, in particular, facilitate cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, which are pivotal in constructing carbon-carbon bonds essential for drug design.
One of the most compelling applications of 3-Bromo-4-(bromomethyl)thiophene is in the synthesis of small-molecule inhibitors targeting various disease pathways. For instance, studies have demonstrated its utility in creating kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The bromomethyl group allows for facile introduction of nucleophilic side chains, enabling the tuning of binding affinities and selectivity against specific biological targets.
The pharmaceutical industry has also explored 3-Bromo-4-(bromomethyl)thiophene as a precursor in developing antiviral and antibacterial agents. The thiophene scaffold is commonly found in natural products with known bioactivity, and synthetic modifications can enhance or alter these properties. Recent research has highlighted its use in generating derivatives with potent antiviral effects against RNA viruses, including those that cause significant global health concerns.
Furthermore, CAS No. 40032-80-2 associated with this compound underscores its importance in academic and industrial research. The precise identification provided by CAS numbers ensures that researchers worldwide can reliably source and utilize this material without ambiguity. This standardization is critical for reproducibility in scientific experiments and for regulatory compliance in drug development.
The synthetic methodologies involving 3-Bromo-4-(bromomethyl)thiophene have seen significant advancements due to the development of greener chemistry principles. Catalytic systems that minimize waste and energy consumption have been increasingly adopted, aligning with global efforts to sustainable chemical manufacturing. These innovations not only improve efficiency but also reduce environmental impact, making processes more sustainable and economically viable.
In conclusion, 3-Bromo-4-(bromomethyl)thiophene represents a cornerstone compound in modern medicinal chemistry. Its unique structural features and reactivity make it indispensable for synthesizing a wide range of bioactive molecules. As research continues to uncover new therapeutic applications, this compound will undoubtedly remain at the forefront of pharmaceutical innovation.
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